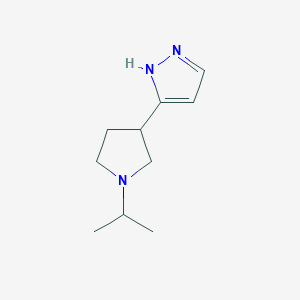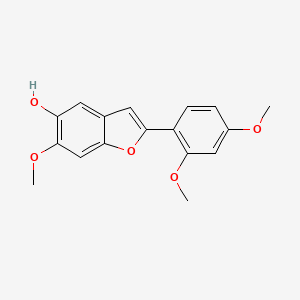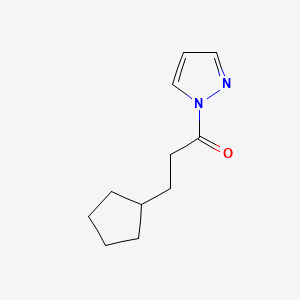![molecular formula C27H41O2P B12884080 Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of diethyl groups, triisopropyl groups, and dimethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-yl position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Backbone: The initial step involves the formation of the biphenyl backbone through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Triisopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The dimethoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield reduced phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature, and aqueous conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Substitution: Halides or electrophiles, in the presence of a base like triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Applications De Recherche Scientifique
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the compound influence the reactivity and selectivity of the catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
- tert-Butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Chloro(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of diethyl, triisopropyl, and dimethoxy groups, which provide distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic reactions, making it more effective in certain applications compared to similar compounds .
Propriétés
Formule moléculaire |
C27H41O2P |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-diethylphosphane |
InChI |
InChI=1S/C27H41O2P/c1-11-30(12-2)27-24(29-10)14-13-23(28-9)26(27)25-21(18(5)6)15-20(17(3)4)16-22(25)19(7)8/h13-19H,11-12H2,1-10H3 |
Clé InChI |
CRPRJTOGFAROJV-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


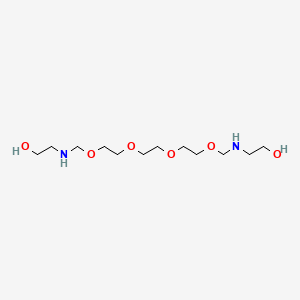


![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
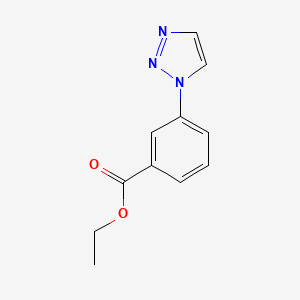
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)
